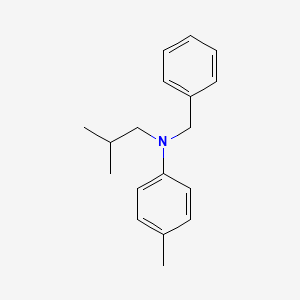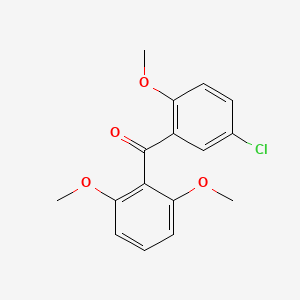
Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- is an organic compound with the molecular formula C15H13ClO3 It is a derivative of methanone, characterized by the presence of chloro and methoxy substituents on the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 2,6-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and higher yields. The purification process involves recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiols
科学研究应用
Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- (5-Chloro-2-methoxyphenyl)(2-chlorophenyl)methanone
- (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
Uniqueness
Methanone, (5-chloro-2-methoxyphenyl)(2,6-dimethoxyphenyl)- is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
127731-61-7 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC 名称 |
(5-chloro-2-methoxyphenyl)-(2,6-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H15ClO4/c1-19-12-8-7-10(17)9-11(12)16(18)15-13(20-2)5-4-6-14(15)21-3/h4-9H,1-3H3 |
InChI 键 |
GJNULGBZSRQDCS-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=C(C=CC(=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
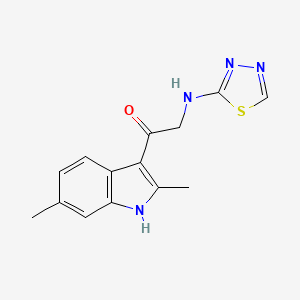
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)
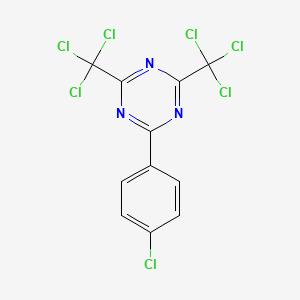
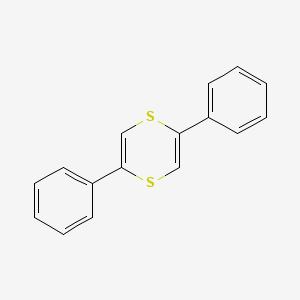
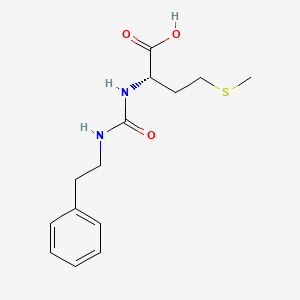
![4-(3,5-Dimethylphenyl)-1-[(3-phenylprop-2-yn-1-yl)oxy]but-3-yn-2-one](/img/structure/B14170257.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
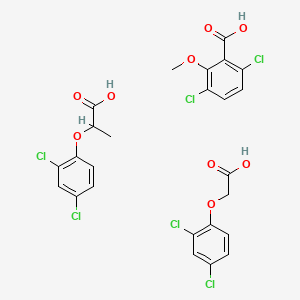
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)
![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)
